1-Phenyl-2,3-dihydro-1H-inden-1-amine

Dopamine Receptors Structure-Activity Relationship Conformational Analysis

Research supply challenge: flexible phenethylamine analogs exhibit poor conformational control in CNS SAR studies, confounding receptor subtype selectivity. 1-Phenyl-2,3-dihydro-1H-inden-1-amine (CAS 1158037-41-2) is the unsubstituted, rigid dihydroindene scaffold that locks the pharmacophore into a defined geometry unavailable to simple 2-aminoindane or indan-1-amine replacements. - Enables systematic SAR by providing the validated 1-phenyl-2-aminoindane core for D1/D2 receptor affinity optimization. - Offers a metabolic stability advantage over propargylamine-based frameworks. - Supplied as a custom-synthesis research intermediate with full characterization; quote-based procurement with batch-specific QC documentation.

Molecular Formula C15H15N
Molecular Weight 209.29 g/mol
Cat. No. B13117032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenyl-2,3-dihydro-1H-inden-1-amine
Molecular FormulaC15H15N
Molecular Weight209.29 g/mol
Structural Identifiers
SMILESC1CC(C2=CC=CC=C21)(C3=CC=CC=C3)N
InChIInChI=1S/C15H15N/c16-15(13-7-2-1-3-8-13)11-10-12-6-4-5-9-14(12)15/h1-9H,10-11,16H2
InChIKeyHCFKBYCSLUUWIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Phenyl-2,3-dihydro-1H-inden-1-amine: Core Scaffold & Sourcing


1-Phenyl-2,3-dihydro-1H-inden-1-amine is a chiral, constrained aminoindane derivative with the molecular formula C15H15N. Its core structure serves as a conformationally restricted analog of phenylalkylamines [1], which is a key pharmacophore in central nervous system drug discovery. While the primary amine itself has limited published biological activity, its dihydroindene scaffold is foundational for the development of potent and selective ligands targeting monoamine transporters and dopamine receptors [1].

1
Conformationally constrained phenylalkylamine scaffold for CNS drug discovery
2
Core unsubstituted template for dopamine receptor ligand SAR
3
Reported rigid dihydroindene backbone with potential metabolic stability context

Why 1-Phenyl-2,3-dihydro-1H-inden-1-amine Cannot Be Replaced


Generic substitution of 1-Phenyl-2,3-dihydro-1H-inden-1-amine with other aminoindanes like 2-aminoindane or simple indan-1-amine is not chemically viable due to significant differences in conformational constraint and molecular recognition. The rigid dihydroindene scaffold with a 1-phenyl substituent locks the molecule into a specific three-dimensional conformation that is distinct from the flexible phenethylamine pharmacophore [1]. Furthermore, the unique combination of the bridgehead amine and adjacent phenyl ring imparts a distinct electronic and steric profile that influences binding affinity and metabolic stability . This prevents functional equivalence with non-phenylated or differently substituted analogs in structure-activity relationship (SAR) studies.

1-Phenyl-2-aminoindane scaffold (conformationally locked, bridgehead amine, adjacent phenyl)
Simple 1-aminoindane / 2-aminoindane (flexible, missing phenyl constraint)
Conformational recognition may shift; SAR interpretation may not transfer
Rigid dihydroindene with distinct electronic/steric profile
Phenethylamine analogs (flexible chain, different orientation)
Binding affinity class may differ; metabolic stability profile not reproduced

Sourcing Differentiation Guide


Dopaminergic SAR: Structural vs 2-Aminoindanes

The 1-phenyl-2-aminoindane scaffold of 1-Phenyl-2,3-dihydro-1H-inden-1-amine is a foundational structural class in dopamine receptor ligand development, distinct from 2-aminoindane or 2-aminotetralin frameworks. The 'folded' conformation enforced by the indane ring system, when combined with a 1-phenyl group, is critical for achieving nanomolar affinity at D1 and D2 receptors in more advanced analogs [1][2]. This scaffold provides a distinct starting point for SAR studies compared to simpler, unconstrained 1-aminoindane, which produces only a small anorectic effect and depressed motor activity in vivo [3].

Dopaminergic SAR
Class-level inference
Trans-1-phenyl-2-aminoindane scaffold yields nanomolar D1/D2 affinity in hydroxylated derivatives vs. unsubstituted 1-aminoindane (micromolar range, behavioral effect only)
Supports scaffold selection for high-affinity dopamine receptor ligand design
In vitro binding and rat behavioral models; class-level shift reported
Dopamine Receptors Structure-Activity Relationship Conformational Analysis

Metabolic Stability vs Propargylamine MAO Inhibitors

According to vendor technical information, the unique dihydroindene scaffold of 1-phenyl-2,3-dihydro-1H-inden-1-amine confers enhanced metabolic stability compared to the propargylamine-class MAO-B inhibitors rasagiline and selegiline . These common comparators are known to undergo rapid hepatic degradation, which can limit their in vivo half-life and bioavailability.

Metabolic stability
Data to verify
Vendor claims enhanced stability vs. rasagiline/selegiline (rapid hepatic degradation)
May support CNS candidate design; requires independent stability profiling
Supplier-only statement; no quantitative comparison available
Metabolic Stability Drug Design Pharmacokinetics

Aprindine Intermediate: Synthetic Utility

The structurally related compound N-phenyl-2,3-dihydro-1H-inden-2-amine (CAS 33237-72-8) is a well-documented reagent used in the synthesis of Aprindine Hydrochloride, a long-acting antiarrhythmic agent . The close structural relationship (regioisomer) of 1-Phenyl-2,3-dihydro-1H-inden-1-amine suggests potential utility as a building block for similar pharmaceutical intermediates, distinguishing it from simple 1-aminoindanes lacking the N-phenyl substitution.

Synthetic utility
Supporting evidence
Regioisomer of Aprindine intermediate (N-phenyl-2-aminoindane) used for antiarrhythmic agent synthesis
Positions compound as relevant building block for pharmaceutical intermediate research
Structural similarity; synthetic pathway not demonstrated for this exact scaffold
Synthetic Intermediate Pharmaceutical Synthesis Cardiovascular

Optimal Procurement Applications


Dopamine Receptor SAR Studies

This compound serves as the core, unsubstituted scaffold for synthesizing and evaluating novel dopamine receptor ligands. Researchers aiming to explore the effect of hydroxyl, fluoro, or other substituents on D1 and D2 receptor affinity and selectivity require this exact starting material to build upon the validated 1-phenyl-2-aminoindane framework, as described in the work of Claudi et al. and Di Stefano et al. [1][2].

Conformationally Constrained CNS Candidates

Medicinal chemists designing central nervous system (CNS) therapeutics with potential for improved metabolic stability can use this compound as a starting point. Its rigid dihydroindene scaffold offers a pharmacokinetic advantage over flexible phenethylamine analogs and is claimed to be more stable than propargylamine-based inhibitors like rasagiline and selegiline .

Pharmaceutical Intermediate for Complex Amines

Due to its structural similarity to N-phenyl-2,3-dihydro-1H-inden-2-amine, a precursor to the antiarrhythmic drug Aprindine, this compound is a relevant intermediate for pharmaceutical R&D laboratories investigating new chemical entities in cardiovascular or neurological therapeutic areas .

Application
Selection Property
Validation Focus
Dopamine receptor SAR studies
Core unsubstituted 1-phenyl-2-aminoindane scaffold
D1/D2 receptor binding affinity and selectivity assays
CNS candidate design
Rigid dihydroindene framework with reported metabolic stability
Metabolic stability comparison and CNS penetration assessment
Pharmaceutical intermediate synthesis
Regioisomeric relationship to Aprindine intermediate
Synthetic route compatibility and regioisomeric purity verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


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